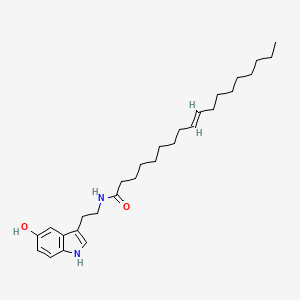

Oleoyl Serotonin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Oleoyl serotonin is an endocannabinoid-like molecule found in the venom of Stephanoconus snails. It is known for its ability to inhibit cannabinoid receptors CB1 and CB2, making it a promising compound for neurological research .

Preparation Methods

Oleoyl serotonin can be synthesized through the formal condensation of the carboxy group of oleic acid with the primary amino group of serotonin . The specific reaction conditions and industrial production methods are not widely documented, but the synthesis typically involves standard organic chemistry techniques such as esterification.

Chemical Reactions Analysis

Oleoyl serotonin undergoes various chemical reactions, including:

Reduction: Similar to oxidation, reduction reactions can be performed, but specific details are scarce.

Substitution: this compound can undergo substitution reactions, particularly involving its amide and hydroxyl groups.

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Oleoyl serotonin has several scientific research applications:

Neurological Research: It acts as an antagonist of cannabinoid receptors CB1 and CB2, making it useful for studying neurological diseases and cognitive functions.

Pain Management: It inhibits the transient receptor potential vanilloid type 1 (TRPV1) channel, which is involved in pain perception.

Learning and Memory: Behavioral assays in mice have shown that this compound can counteract learning and memory deficits.

Mechanism of Action

Oleoyl serotonin exerts its effects by binding to cannabinoid receptors CB1 and CB2, inhibiting their activity . It also inhibits the TRPV1 channel, reducing pain perception . The molecular targets and pathways involved include the transmembrane helix V (TMHV) and intracellular loop 3 (ICL3) of the CB2 receptor .

Comparison with Similar Compounds

Oleoyl serotonin is similar to other N-acylserotonins, such as:

Arachidonoyl serotonin: A dual antagonist of fatty acid amide hydrolase (FAAH) and TRPV1, used for pain management.

N-caprylserotonin: Another lipid derivative of serotonin with similar properties.

What sets this compound apart is its high selectivity for cannabinoid receptors and its unique presence in snail venom, which provides a novel source of biologically active compounds .

Properties

Molecular Formula |

C28H44N2O2 |

|---|---|

Molecular Weight |

440.7 g/mol |

IUPAC Name |

(E)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]octadec-9-enamide |

InChI |

InChI=1S/C28H44N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(32)29-21-20-24-23-30-27-19-18-25(31)22-26(24)27/h9-10,18-19,22-23,30-31H,2-8,11-17,20-21H2,1H3,(H,29,32)/b10-9+ |

InChI Key |

LCQKHZYXPCLVBI-MDZDMXLPSA-N |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCC(=O)NCCC1=CNC2=C1C=C(C=C2)O |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NCCC1=CNC2=C1C=C(C=C2)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{(Z)-[3-(benzyloxy)phenyl]methylidene}-3,4-dichloroaniline](/img/structure/B14806929.png)

![4-{(E)-[2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazinylidene]methyl}phenyl benzoate](/img/structure/B14806935.png)

![cis-3-[2-(3-Fluorophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid](/img/structure/B14806943.png)

![3-chloro-N-{[2-({4-[(2-methylpropanoyl)amino]phenyl}carbonyl)hydrazinyl]carbonothioyl}-1-benzothiophene-2-carboxamide](/img/structure/B14806965.png)

![(3S,10R)-11-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(4R,5S)-5-hydroxy-4-methoxy-4,6-dimethyl-5-(propylaminomethyl)oxan-2-yl]oxy-3,5,8,10,12,14-hexamethyl-1-oxa-6-azacyclopentadecan-15-one](/img/structure/B14806968.png)

![Ethyl 4,5,6,7,8,9-hexahydro-1H-4,8-epiminocycloocta[c]pyrazole-6-carboxylate](/img/structure/B14806970.png)

![2-Amino-1-[2-[[cyclopropyl(methyl)amino]methyl]piperidin-1-yl]propan-1-one](/img/structure/B14806993.png)